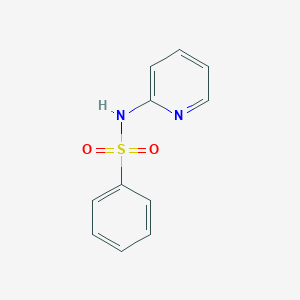

N-pyridin-2-ylbenzenesulfonamide

Description

N-Pyridin-2-ylbenzenesulfonamide, also known as MS436 (CAS: 1395084-25-9), is a sulfonamide derivative with the chemical formula C₁₈H₁₇N₅O₃S and a molecular weight of 383.42 g/mol . It is a potent BET bromodomain inhibitor, targeting epigenetic regulators involved in cancer progression . Structurally, it features a hydrazinyl group linked to a cyclohexa-2,5-dien-1-ylidene moiety and a pyridin-2-yl sulfonamide core (Fig. 1). This compound exhibits solubility in DMSO (40 mg/mL) but poor solubility in water or ethanol, making it suitable for in vitro studies .

Propriétés

IUPAC Name |

N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMITRCCGIXFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294051 | |

| Record name | benzenesulfonamide, n-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-07-3 | |

| Record name | N-2-Pyridylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzenesulfonamide, n-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-PYRIDYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV3WK5EAE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Standard Sulfonamide Formation via Nucleophilic Substitution

The most widely employed method for synthesizing N-pyridin-2-ylbenzenesulfonamide involves the nucleophilic substitution of benzenesulfonyl chloride with 2-aminopyridine. This reaction proceeds via the attack of the pyridinyl amine on the electrophilic sulfur atom of the sulfonyl chloride, facilitated by a base such as triethylamine or potassium carbonate . The general reaction is:

Key parameters influencing yield and purity include:

-

Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing ionic intermediates .

-

Base stoichiometry : A 1:1 molar ratio of base to sulfonyl chloride minimizes side reactions like hydrolysis .

-

Temperature : Room temperature (20–25°C) is typically sufficient, though elevated temperatures (40–50°C) accelerate reactions with sterically hindered substrates .

For example, the synthesis of 4-methoxy-N-pyridin-2-ylbenzenesulfonamide achieves 85–90% yield when conducted in acetone with triethylamine at 25°C for 6 hours .

Aqueous-Phase Synthesis for Industrial Scalability

To address environmental and cost concerns, aqueous-phase methods have been developed. Patent CN105330599A describes a scalable protocol using potassium carbonate as both base and phase-transfer catalyst:

-

Sulfamation : 2-Aminopyridine reacts with 4-acetamidobenzenesulfonyl chloride in aqueous K₂CO₃ at 8°C.

-

Hydrolysis : The intermediate is treated with NaOH in DMSO-water (60°C, 2 hours) to remove the acetyl protecting group.

-

Acidification : HCl neutralization precipitates the product, which is recrystallized from water.

This method achieves 78% overall yield with >99% purity, making it suitable for industrial production .

Catalytic Methods for Enhanced Selectivity

Recent advances employ iodine (I₂) or transition metals to improve reaction efficiency. In a chemodivergent approach , I₂ and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage in α-bromoketones, enabling one-pot synthesis of N-pyridin-2-ylbenzenesulfonamides:

Key advantages include:

-

Metal-free conditions : Eliminates contamination risks in pharmaceutical applications .

-

Broad substrate scope : Tolerates electron-withdrawing (NO₂, CF₃) and donating (OMe, Me) groups on the aryl ring .

Industrial Production Techniques

Large-scale synthesis requires optimized reactors and continuous flow systems. A patented process outlines:

-

Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time from 6 hours (batch) to 30 minutes.

-

Automated purification : Combines fractional crystallization with inline HPLC monitoring to achieve >99.5% purity.

-

Waste minimization : HCl byproduct is captured and recycled into subsequent batches.

This method produces 50 kg/hour with 92% yield, demonstrating commercial viability .

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material:

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) remove unreacted 2-aminopyridine and sulfonic acid impurities .

-

Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers in substituted derivatives .

Structural validation employs:

-

¹H/¹³C NMR : Characteristic singlet for sulfonamide NH at δ 10.2–10.8 ppm .

-

FT-IR : Strong bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types de réactions : La 2’-désoxyinosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de l'hypoxanthine.

Réduction : Les réactions de réduction peuvent la convertir en 2’-désoxyadénosine.

Substitution : Des réactions de substitution peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle purique.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d'hydrogène et le chlorure de cuivre sont couramment utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Substitution : Divers agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Hypoxanthine.

Réduction : 2’-Désoxyadénosine.

Substitution : Divers dérivés 2-substitués de la 2’-désoxyinosine.

4. Applications de la recherche scientifique

La 2’-désoxyinosine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme brique élémentaire dans la synthèse de nucléotides et de nucléosides modifiés.

Biologie : Elle est incorporée dans l'ADN et l'ARN pour étudier l'appariement des bases et les mutations génétiques.

Médecine : Elle est utilisée dans le développement de médicaments antiviraux et anticancéreux.

Industrie : Elle est utilisée dans la production de réactifs de diagnostic et d'outils de biologie moléculaire.

5. Mécanisme d'action

La 2’-désoxyinosine exerce ses effets principalement par son incorporation dans l'ADN et l'ARN. Elle peut s'apparier avec la cytosine, l'adénine, la thymine et la guanine, bien qu'elle se lie préférentiellement à la cytosine et à l'adénine . Cette propriété unique d'appariement des bases lui permet de créer des positions dégénérées dans les séquences nucléotidiques, ce qui est utile dans diverses applications de biologie moléculaire .

Composés similaires :

2’-Désoxyadénosine : Structure similaire, mais contient un groupe amino en position 2.

Inosine : Structure similaire, mais contient un groupe hydroxyle en position 2.

2’-Désoxyguanosine : Contient un groupe amino en position 2 et un atome d'oxygène supplémentaire en position 6.

Unicité : La 2’-désoxyinosine est unique en raison de sa capacité à s'apparier avec plusieurs bases, ce qui en fait un outil polyvalent dans la recherche génétique. L'absence du groupe 2-amino la distingue des autres nucléosides puriques et permet des interactions uniques dans l'ADN et l'ARN .

Applications De Recherche Scientifique

Synthesis of N-pyridin-2-ylbenzenesulfonamide

The synthesis of this compound typically involves the reaction of pyridine derivatives with benzenesulfonyl chloride. Various methods have been developed to optimize yield and purity, including metal-free conditions that are environmentally friendly. For instance, one study highlighted a method that utilized mild reaction conditions to achieve high yields without the need for transition metals .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. The mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 9 | Apoptosis |

| HeLa | 25 | Apoptosis |

| SW-620 | 16.72 | Necrosis |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Research has shown that this compound nanoparticles possess significant antibacterial effects, making them potential candidates for treating bacterial infections .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes linked to disease processes. Notably, it has shown inhibitory effects on carbonic anhydrase IX, which is implicated in tumor growth and metastasis. This property suggests its potential use in cancer therapy, particularly for tumors expressing this enzyme .

Development of Anticancer Agents

A study focused on modifying the structure of this compound to enhance its anticancer activity led to the synthesis of several derivatives with improved potency against resistant cancer cell lines . These modifications included varying the substituents on the pyridine ring.

Nanoparticle Formulation

Research into the formulation of this compound into nanoparticles demonstrated enhanced solubility and bioavailability, resulting in improved therapeutic outcomes in animal models . This approach highlights the importance of nanotechnology in drug delivery systems.

Mécanisme D'action

2’-Deoxyinosine exerts its effects primarily through its incorporation into DNA and RNA. It can pair with cytosine, adenine, thymine, and guanine, although it binds preferentially to cytosine and adenine . This unique base-pairing property allows it to create degenerate positions in nucleotide sequences, which is useful in various molecular biology applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Sulfonamide Derivatives

Structural and Functional Differences

N-Benzylpyridine-2-sulfonamide

- Molecular Formula : C₁₂H₁₂N₂O₂S; Molecular Weight : 248.30 g/mol .

- Key Features : The benzyl substituent replaces the pyridin-2-yl group in MS434. The dihedral angle between the benzene and pyridine rings is 75.75° , facilitating a two-dimensional hydrogen-bonded network (N–H⋯O and N–H⋯N interactions) that stabilizes its crystal structure .

Compound 1h (N-(4-(6-Amino-5-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide)

- Key Features: Contains a 3,4-dimethoxyphenyl substituent and a methylbenzenesulfonamide group. Its NMR and HRMS data confirm the presence of electron-withdrawing cyano and amino groups, which enhance polarity .

- Synthesis: Synthesized via vinylogous anomeric-based oxidation, yielding derivatives with varied substituents for structure-activity relationship (SAR) studies .

Compound 10a (N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide)

Physicochemical Properties

Key Research Findings

- MS436: Shows nanomolar affinity for BET bromodomains (IC₅₀ = 30–100 nM), inhibiting cancer cell proliferation . Its hydrazinyl group is critical for binding to the acetyl-lysine recognition site .

- N-Benzylpyridine-2-sulfonamide : Exhibits a hydrogen-bonded 2D network, which could enhance stability in solid formulations .

- Compound 10a : Demonstrated 80–90% inhibition of herpes simplex virus (HSV-1) at 10 μM, attributed to the benzothiazole group’s interaction with viral enzymes .

Activité Biologique

N-pyridin-2-ylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, notably in herbicidal, antimicrobial, and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings and data tables.

1. Overview of this compound

This compound belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. This structure contributes to its biological activity across various fields.

2. Herbicidal Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent herbicidal properties. A study focusing on the quantitative structure–activity relationship (QSAR) of 3-(pyridin-2-yl)benzenesulfonamide derivatives revealed their effectiveness against common weeds such as barnyardgrass and foxtail.

Table 1: Herbicidal Activity of Selected Derivatives

| Compound | Concentration (g a.i./ha) | Herbicidal Activity (%) | Crop Selectivity |

|---|---|---|---|

| 4q | 37.5 | ≥90 | Good |

| 4t | 3.75 | Superior to saflufenacil | Excellent |

The results indicated that compound 4t showed remarkable efficacy at low concentrations, outperforming commercial herbicides like saflufenacil, particularly in maize crops .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound and its derivatives possess significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 |

| Compound B | Escherichia coli | 62.5 |

These compounds exhibited bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways .

4. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies, particularly against colon cancer cell lines such as COLO-205. Research indicates that certain metal complexes formed with this compound enhance its cytotoxic effects.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | COLO-205 | 35 |

| Metal Complex A | COLO-205 | 20 |

The findings suggest that the incorporation of metal ions into the ligand structure significantly improves its anticancer activity compared to the parent compound .

The biological activities of this compound can be attributed to several mechanisms:

- Herbicidal Action : The compound disrupts metabolic processes in target plants, leading to effective weed control.

- Antimicrobial Mechanism : The inhibition of protein synthesis and nucleic acid production pathways is critical for its antibacterial properties.

- Anticancer Mechanism : Induction of apoptosis in cancer cells has been observed, with evidence suggesting that these compounds can trigger cell death through both apoptotic and necrotic pathways .

6. Conclusion

This compound demonstrates a wide range of biological activities, making it a promising candidate for further research and development in agrochemicals and pharmaceuticals. Its herbicidal efficacy, antimicrobial potency, and anticancer potential highlight the importance of structural optimization in enhancing its therapeutic applications.

Future studies should focus on elucidating the detailed mechanisms underlying these activities and exploring potential modifications to improve efficacy and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for N-pyridin-2-ylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 2-aminopyridine with benzenesulfonyl chloride. Key steps include:

- Reagent Ratios: Use stoichiometric equivalence (1:1) of sulfonyl chloride and amine to minimize unreacted starting materials .

- Base Selection: 3-Picoline or 3,5-lutidine enhances reaction efficiency by neutralizing HCl generated during sulfonamide formation .

- Temperature Control: Maintain temperatures between 263–268 K during reagent addition to prevent side reactions, as demonstrated in analogous sulfonamide syntheses .

- Workup: Isolate the product via acid-base extraction (e.g., washing with 1 M HCl) and purify by recrystallization (e.g., petroleum ether/ethyl acetate) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Focus on ¹H NMR signals for the sulfonamide NH (~10–12 ppm) and pyridine protons (aromatic region, 7–8.5 ppm). ¹³C NMR should confirm sulfonyl carbon resonance at ~125–135 ppm .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and rule out impurities.

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, N, and S percentages.

- FT-IR: Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and NH bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic challenges in resolving this compound’s structure be addressed using SHELX software?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to achieve completeness >95% and R(int) < 0.05 .

- Hydrogen Bonding: SHELXL refines hydrogen atoms via riding models and identifies stabilizing interactions (e.g., N—H⋯O/N—H⋯N) critical for molecular packing .

- Torsion Angles: Analyze dihedral angles (e.g., pyridine vs. benzene ring) to confirm conformational stability. For example, a dihedral angle of ~75° indicates steric or electronic constraints .

- Validation: Cross-check refinement parameters (R1, wR2) against literature standards (e.g., R1 < 0.05 for high-quality structures) .

Q. How should researchers resolve discrepancies in NMR data for sulfonamide derivatives under varying solvent conditions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMSO-d₆) may broaden NH proton signals due to hydrogen bonding. Compare data in CDCl₃ (sharper peaks) .

- Dynamic Exchange: Variable-temperature NMR (VT-NMR) can identify tautomerism or rotational barriers affecting peak splitting.

- pH Dependency: Adjust sample pH (e.g., with TFA) to stabilize specific protonation states and simplify spectra .

Q. What computational methods complement experimental data for predicting this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent interactions to rationalize solubility trends (e.g., in DMSO vs. water).

- Docking Studies: For biological applications, dock the compound into enzyme active sites (e.g., carbonic anhydrase) to hypothesize inhibition mechanisms .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data for sulfonamide derivatives be reconciled?

Methodological Answer:

- Case Study: If X-ray data shows planar geometry but NMR indicates restricted rotation:

- Perform VT-NMR to detect rotational barriers (e.g., around the S—N bond).

- Use synchrotron XRD to re-examine crystal packing effects that may enforce planarity .

- Statistical Validation: Apply Hamilton R-factor analysis to assess whether alternate refinement models (e.g., disordered atoms) improve fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.